Clodinafop-Propargyl
Overview
Description
Clodinafop-Propargyl is a member of the aryloxyphenoxy propionate chemical family . It acts as a systemic herbicide that acts on post-emergent weeds such as selected grasses . It does not act on broad-leaved weeds . It is applied to the foliar parts of the weeds and is absorbed through the leaves .
Synthesis Analysis
The synthesis of Clodinafop-Propargyl involves the reaction of R-2-(para hydroxybenzene oxygen base) propionic acid with chloro-2, the 3-difluoro pyridines . The reaction is carried out under stirring at room temperature for 3 hours . After the reaction, the solvent is recovered under decompression, and the residue is dissolved in water .Molecular Structure Analysis
The molecular formula of Clodinafop-Propargyl is C17H13ClFNO4 . It is a carboxylic ester, an aromatic ether, an organochlorine compound, an organofluorine compound, and a member of pyridines .Chemical Reactions Analysis
The chemical reactions of Clodinafop-Propargyl in the environment are complex and depend on various factors. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis
Clodinafop-Propargyl is a fine powder with a cream color . It has a melting point of 48.2-57.1°C and a density of 1.37g/cm3 at 22°C . Its solubility in water is 4.0 ppm at pH 7, 25°C .Scientific Research Applications
Herbicide in Wheat Cultivation
Clodinafop-Propargyl is used as a herbicide in wheat cultivation . It has been found to be effective against grassy weeds in wheat, providing 80 to 100% control of grassy weeds at doses of 60, 90, and 120 g/ha .
Herbicide in Rye and Triticale Cultivation
Apart from wheat, Clodinafop-Propargyl is also used as a herbicide in the cultivation of rye and triticale . The reliable endpoints for its use in regulatory risk assessment are presented based on the evaluation of its representative uses .
Control of Canarygrass in Wheat
Clodinafop-Propargyl has been used for post-emergence control of canarygrass, a problematic weed in wheat fields . However, after 8-10 years of continuous use, complaints regarding its efficacy have started to emerge .
Study of Herbicide Resistance
Clodinafop-Propargyl is used in the study of herbicide resistance, particularly in the case of Lolium rigidum, a major grass weed species . Studies have been conducted to quantify the fitness components of Clodinafop-Propargyl-resistant and susceptible L. rigidum populations under different temperature conditions and burial depths .
Management of Herbicide-Resistant Weeds
Knowledge about the fitness components of herbicide-resistant populations is useful for their management . Studies suggest that ceasing the application of Clodinafop-Propargyl may increase the chance of susceptible populations overcoming the resistant populations .
Development of New Formulations
Research is being conducted to develop new formulations of Clodinafop-Propargyl . For example, a field experiment was conducted to evaluate a new formulation of Clodinafop-Propargyl 15% WDG (Water Dispersible Granules) against grassy weeds in wheat .
Mechanism of Action
Target of Action
The primary target of Clodinafop-Propargyl is the enzyme acetyl co-enzyme A carboxylase (ACCase) . ACCase is essential for the production of lipids (fatty acids) needed for plant growth .
Mode of Action
Clodinafop-Propargyl is a post-emergence herbicide . It interacts with and inhibits ACCase . This interaction results in the inhibition of lipid biosynthesis in the target plant . The selectivity of Clodinafop-Propargyl is based on the difference in the speed of herbicide breakdown in the crop versus the weeds .
Biochemical Pathways
By inhibiting ACCase, Clodinafop-Propargyl disrupts the biochemical pathway responsible for lipid biosynthesis . This disruption affects the plant’s ability to produce the fatty acids necessary for growth. The downstream effect of this disruption is the cessation of plant growth, leading to the death of the plant .
Pharmacokinetics
It is known that clodinafop-propargyl is absorbed through the leaves and shoots of plants . It is then rapidly translocated in the plants and accumulates in the meristematic tissues .
Result of Action
The result of Clodinafop-Propargyl’s action is the inhibition of plant growth, leading to plant death . This is achieved through the disruption of lipid biosynthesis, which is essential for plant growth . The plant exhibits scorching symptoms after systemic uptake of the leaves occurs within one to three weeks on the meristematic tissue .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDHZKLJNAIJNC-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032354 | |
Record name | Clodinafop-propargyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline] | |
Record name | Clodinafop-propargyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/ | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C | |
Record name | Clodinafop-propargyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mechanistic studies were conducted to elucidate the mechanisms involved in the increased incidence of neoplastic lesions in liver in rats and mice and to assess the human relevance of these effects. Clodinafop-propargyl was shown to cause peroxisome proliferation in rodent studies. Peroxisome proliferation is a consequence of expression and activation of the alpha subtype of the peroxisome proliferator-activated receptor (PPAR-alpha). The activation of this receptor has been shown to be associated with several responses typical for peroxisome proliferators, such as hepatocellular hypertrophy, stimulation of peroxisomal fatty acid alpha-oxidation, induction of cytochrome P450 isoenzymes of subfamily CYP4A, and hepatocellular proliferation. Several studies were performed to confirm these effects. The mechanistic in vitro and in vivo studies in rodents confirm that clodinafop-propargyl causes a peroxisome proliferative response in rodents, ultimately leading to the formation of liver tumours, as observed in chronic toxicity studies with clodinafop-propargyl. Based on the non-genotoxic characteristics of clodinafop-propargyl and the peroxisome proliferative properties of clodinafop-propargyl, a threshold approach is applicable for the liver tumour formation in rats and mice., Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form. | |
Record name | CLODINAFOP-PROPARGYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Clodinafop-Propargyl | |
Color/Form |
Colorless crystals, Crystalline solid, Cream powder | |
CAS RN |
105512-06-9 | |
Record name | Clodinafop-propargyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105512-06-9 | |
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Record name | Clodinafop-propargyl [ISO] | |
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Record name | Clodinafop-propargyl | |
Source | EPA DSSTox | |
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Record name | Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475 | |
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Record name | CLODINAFOP-PROPARGYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y | |
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Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
59.5 °C, MP: 48.2-57.1 °C /Technical/ | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Clodinafop-Propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family that inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants. [, , , ] This enzyme plays a crucial role in fatty acid biosynthesis, which is essential for cell membrane formation and function. [, ] Inhibiting ACCase disrupts lipid production, ultimately leading to the death of susceptible plants, particularly grassy weeds. [, , , ]
A: Yes, Clodinafop-Propargyl demonstrates selective herbicidal activity. It is highly effective against a wide range of annual and perennial grassy weeds [, , , ] while generally exhibiting safety towards broadleaf crops like wheat. [, , , , ]
ANone: The molecular formula of Clodinafop-Propargyl is C17H17ClNO4F, and its molecular weight is 353.77 g/mol.
A: Yes, studies have explored the compatibility and efficacy of Clodinafop-Propargyl in tank mixtures with other herbicides. Results indicate that it can be effectively combined with herbicides like Tribenuron-methyl, Metsulfuron-methyl, and 2,4-Dichlorophenoxyacetic acid to broaden the weed control spectrum and enhance its effectiveness against both grassy and broadleaf weeds in cereal crops like wheat. [, , , , , , , , , ]
A: Clodinafop-Propargyl functions primarily as an enzyme inhibitor, specifically targeting the ACCase enzyme. [, , , ] Currently, there is no research indicating catalytic properties associated with this compound.
ANone: While the provided research papers do not delve into specific computational chemistry studies on Clodinafop-Propargyl, this area holds potential for further investigation.
ANone: The research papers provided do not directly address structural modifications of Clodinafop-Propargyl.
A: Clodinafop-Propargyl is commercially available in various formulations, including emulsifiable concentrate (EC) and wettable powder (WP) formulations. [, , , ] These formulations are designed to improve the herbicide's handling, application, and efficacy.
ANone: Specific SHE regulations regarding Clodinafop-Propargyl are not discussed in the provided research papers.
A: Research indicates that Clodinafop-Propargyl undergoes degradation in the environment through processes like photolysis on soil surfaces and degradation in anaerobic soil and water-sediment systems. [] The degradation rate can vary depending on environmental factors.
A: Studies have shown that Clodinafop-Propargyl effectively controls various wild oat species, including Avena fatua, Avena ludoviciana, and Avena sterilis. [, , , , ] The efficacy can vary depending on the dose, application timing, and environmental conditions.
A: The Ile-1781-Leu mutation in the ACCase gene is a common mechanism of resistance to Clodinafop-Propargyl in several weed species, including Lolium rigidum. [, ]
ANone: Specific toxicology data and safety profiles are not included in these research papers.
ANone: This aspect is not directly addressed within the provided research papers, as Clodinafop-Propargyl is primarily applied as a foliar spray in agricultural settings.
ANone: The research papers do not explore biomarkers for predicting Clodinafop-Propargyl efficacy or monitoring treatment response.
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely utilized technique for determining Clodinafop-Propargyl and its metabolites in plant tissues, offering high sensitivity and selectivity. []
A: Research highlights that Clodinafop-Propargyl can degrade through photolysis on soil surfaces and degradation in anaerobic soil and water-sediment environments. [] Its degradation can be influenced by factors like soil type, pH, and microbial activity.
ANone: The provided research papers do not provide detailed information on the dissolution rate or solubility of Clodinafop-Propargyl in various media.
A: While analytical techniques like HPLC/MS/MS are mentioned for quantifying Clodinafop-Propargyl, specific details regarding method validation, such as accuracy, precision, and specificity, are not elaborated on in these papers. []
ANone: These specific aspects are not addressed within the provided research papers.
ANone: As Clodinafop-Propargyl is primarily used in agricultural applications, these research papers do not cover aspects related to immunogenicity or immunological responses.
ANone: This specific area of research is not addressed in the provided papers.
ANone: The research papers do not explore interactions between Clodinafop-Propargyl and drug-metabolizing enzymes.
A: Yes, studies have shown that certain fungal species, like Aspergillus flavus and Aspergillus niger, can degrade Clodinafop-Propargyl. [, ] This biodegradation process can contribute to reducing the herbicide's persistence in the environment.
ANone: Yes, several alternative herbicides are available for controlling grassy weeds in wheat, including:
- Fenoxaprop-P-ethyl: Another ACCase inhibitor, often used in combination with Clodinafop-Propargyl to broaden the weed control spectrum. [, , , , , ]
- Pinoxaden: Belongs to the phenylpyrazoline (DEN) family of ACCase inhibitors, offering an alternative mode of action. [, ]
- Tribenuron-methyl and Metsulfuron-methyl: ALS-inhibiting herbicides effective against a wide range of grassy and broadleaf weeds. [, , , , , , , ]
ANone: These aspects are not addressed within the context of the provided research papers.
ANone: The research papers do not specifically delve into research infrastructure or resources related to Clodinafop-Propargyl.
ANone: Specific historical context and milestones in Clodinafop-Propargyl research are not detailed in the provided papers.
A: The research highlights the interdisciplinary nature of weed science, encompassing agronomy, plant physiology, biochemistry, and environmental science. [, , , , , , , ] Understanding the interactions between herbicides, plants, and the environment requires a multi-faceted approach.
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